

An In-depth Technical Guide to Basic Blue 11 (Victoria Blue R)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Basic Blue 11**, a synthetic triarylmethane dye. Also known by names such as Victoria Blue R and C.I. 44040, this cationic dye is a staple in various scientific and industrial applications, most notably as a biological stain.

Core Chemical Identity and Properties

Basic Blue 11 is an iminium salt recognized for its vibrant blue color.[1] It is classified as a triarylmethane dye and is utilized in staining protocols due to its ability to bind to acidic components within cells.[2]

Quantitative Data Summary

A compilation of the key physicochemical properties of **Basic Blue 11** is presented below for easy reference.



Property	Value	Reference(s)
IUPAC Name	[4-[bis[4- (dimethylamino)phenyl]methyli dene]naphthalen-1-ylidene]- ethylazanium;chloride	[1]
Synonyms	Victoria Blue R, Basic Blue K, C.I. 44040	[1][2][3]
CAS Number	2185-86-6	[1][3]
C.I. Number	44040	[2][3]
Molecular Formula	C29H32CIN3	[1][2][3]
Molecular Weight	458.04 g/mol	[2][3]
Appearance	Dark blue to blue-gray crystalline powder	[3][4]
Solubility	Slightly soluble in cold water; Soluble in hot water and ethanol (yields a blue solution); In strong sulfuric acid, it appears palm to light yellow, turning light green then blue upon dilution.	[2][3]
Absorption Maximum (λmax)	615 nm	[5]

Chemical Structure

The molecular structure of **Basic Blue 11** is characterized by a central carbon atom bonded to three aromatic rings, a defining feature of triarylmethane dyes. The positive charge is delocalized across the molecule, contributing to its color and staining properties.

A 2D representation of the **Basic Blue 11** cation with its chloride counter-ion.

Manufacturing Methods



Detailed proprietary synthesis protocols are not publicly available; however, the general manufacturing process involves the condensation of N-Ethylnaphthalen-1-amine with either Bis(4-(dimethylamino)phenyl)methanol or 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine. This is followed by oxidation steps to yield the final dye molecule.

Experimental Protocol: Victoria Blue Method for Elastic Fiber Staining

Basic Blue 11 is a key component of the Victoria Blue Method, a histological staining technique used to visualize elastic fibers in tissue sections.[1] This method is valuable in pathology for assessing conditions involving the elastic lamina.

Principle: The exact staining mechanism is not fully elucidated, but it is hypothesized that hydrogen bonds form between the phenolic groups of resorcinol (a component of the stain solution) and the elastic fibers.[1][3] This interaction allows the Victoria Blue dye to selectively bind, staining the elastic fibers a distinct blue-black color. A counterstain, such as Van Gieson, is often used to provide contrast to other tissue components.[1]

Reagents:

- Potassium Permanganate Solution (1%)
- Oxalic Acid Solution (or Sodium Bisulfite 1%)
- Elastin Stain (Victoria Blue and Resorcinol in alcohol)
- 70-95% Ethanol for differentiation
- Counterstain: Van Gieson (Acid Fuchsin and Picric Acid) or Nuclear Fast Red

Procedure:

- Deparaffinization and Hydration: Tissue sections are deparaffinized in xylene and hydrated through a graded series of alcohols to water.[6][7]
- Oxidation: Sections are treated with a Potassium Permanganate-Sulfuric Acid working solution for approximately 5 minutes to oxidize the tissue components.[1][4][7]



- Bleaching: Slides are rinsed and then treated with an oxalic acid or sodium bisulfite solution until colorless (approx. 2-3 minutes).[1][3][7] This step removes the brown manganese dioxide deposits from the oxidation step.
- Staining: After a thorough water rinse and a brief rinse in 70% ethanol, sections are immersed in the Victoria Blue staining solution for 4 to 24 hours in a sealed container to prevent evaporation.[3][4][7] Overnight staining is often recommended for optimal results.[4]
- Differentiation: Excess stain is removed by rinsing the slides in 70% or 95% ethanol.[3][4] This step is monitored microscopically until the background is clear and only the elastic fibers retain the deep blue stain.
- Counterstaining: Following a water wash, a counterstain like Nuclear Fast Red or Van Gieson is applied for 1-5 minutes to stain other tissue elements (e.g., nuclei red, collagen pink/red).[1][4][6]
- Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a resinous medium for microscopic examination.[6][7]

Expected Results:

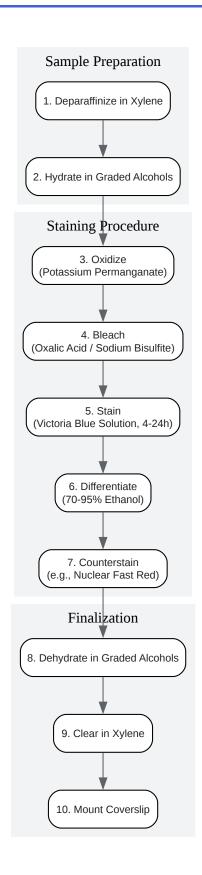
• Elastic Fibers: Blue to Black

Nuclei: Red (with Nuclear Fast Red counterstain)

• Collagen: Pink or Red (with Van Gieson counterstain)

Cytoplasm: Yellow (with Van Gieson counterstain)





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Workflow of the Victoria Blue method for elastic fiber staining.



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